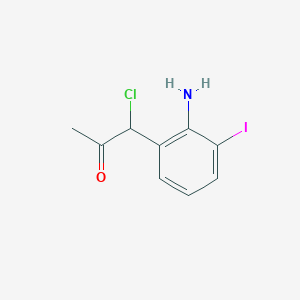

1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one

Description

1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one is a halogenated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom and a 2-amino-3-iodophenyl group. This compound’s structural features make it relevant in medicinal chemistry, particularly in the development of halogen-containing bioactive molecules or as a heavy-atom derivative for crystallographic studies .

Properties

Molecular Formula |

C9H9ClINO |

|---|---|

Molecular Weight |

309.53 g/mol |

IUPAC Name |

1-(2-amino-3-iodophenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C9H9ClINO/c1-5(13)8(10)6-3-2-4-7(11)9(6)12/h2-4,8H,12H2,1H3 |

InChI Key |

ZYNPZRDLHVZHMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)I)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 1-chloropropan-2-one core with substituted phenyl groups but differ in substituent identity and position:

Substituent Effects on Properties

- Electronic Effects: The iodine atom in the target compound is electron-withdrawing via inductive effects but polarizable, enabling halogen bonding. This contrasts with the methylthio group in , which is electron-donating, and the strongly electron-withdrawing trifluoromethylthio groups in . The amino group in the target compound enhances solubility in polar solvents, whereas the trifluoromethylthio groups in increase lipophilicity.

Steric and Crystallographic Implications :

Reactivity and Stability :

- Iodine’s lower bond dissociation energy compared to chlorine or fluorine may render the target compound more photosensitive than or . The trifluoromethylthio groups in confer oxidative stability and metabolic resistance.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways:

- Step 1 : Introduce the amino group via nitration followed by reduction, ensuring regioselectivity using protecting groups to avoid side reactions.

- Step 2 : Iodination at the 3-position of the phenyl ring using iodine monochloride (ICl) under controlled acidic conditions.

- Step 3 : Chlorination of the propanone moiety via Friedel-Crafts acylation or halogen exchange.

Optimization : Use solvents like dichloromethane or acetonitrile to stabilize intermediates. Monitor reaction progress via TLC and adjust temperature (e.g., 0–40°C) to suppress by-products like dehalogenation or over-iodination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- NMR : NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the amino group (δ 4.5–5.5 ppm, broad). NMR confirms carbonyl (δ 190–210 ppm) and iodinated aromatic carbons.

- IR : Key peaks include C=O (1640–1680 cm) and N–H (3300–3500 cm).

- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]) and isotopic pattern from iodine.

Resolving discrepancies : Compare experimental data with computational predictions (e.g., DFT) or reference analogs like 1-(2-Amino-4-bromophenyl)-1-chloropropan-2-one .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during functionalization of the iodophenyl group?

- Oxidative pathways : The iodine atom’s electron-withdrawing effect increases susceptibility to oxidation. Use mild oxidizing agents (e.g., HO/AcOH) at low temperatures (0–10°C) to limit over-oxidation to sulfones.

- Substitution reactions : Activate the iodine site via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize ligand choice (e.g., SPhos) and base (KCO) to enhance selectivity .

Q. What strategies address contradictions in crystallographic data, such as disordered halogen atoms or non-planar carbonyl groups?

- Disorder resolution : Refine using SHELXL (v.2018/3) with constraints (e.g., ISOR, DELU) to model iodine/chlorine positional disorder.

- Non-planarity : Validate via Hirshfeld surface analysis to distinguish crystallographic artifacts from true electronic effects (e.g., hyperconjugation with the amino group). Cross-reference with computational geometry (e.g., Gaussian 16 B3LYP/6-311+G(d)) .

Q. How does the compound’s reactivity compare to analogs like 1-(3-Bromo-5-mercaptophenyl)-1-chloropropan-2-one in nucleophilic substitution?

- Iodine vs. bromine : The larger atomic radius of iodine reduces electrophilicity, slowing SAr reactions. Kinetic studies (e.g., pseudo-first-order conditions) show ~30% slower substitution with amines compared to brominated analogs.

- Amino group influence : The ortho-amino group enhances para-substitution via resonance stabilization of transition states. Compare using Hammett plots with σ parameters .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

- Docking studies : Use AutoDock Vina with flexible ligand sampling to model binding to cysteine proteases (e.g., cathepsin B). Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge (−0.15 e).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of halogen bonds (e.g., I···O=C interactions). Validate with experimental IC data from enzyme inhibition assays .

Methodological Guidelines

- Synthesis : Prioritize stepwise functionalization to avoid steric clashes between amino and iodine groups.

- Characterization : Combine crystallography (SHELX) with spectroscopic data for unambiguous assignment.

- Data analysis : Use comparative studies (e.g., halogen exchange analogs) to isolate electronic vs. steric effects.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.